molecular formula C19H21ClF3N3O B7124001 [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol

[1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol

Cat. No.: B7124001
M. Wt: 399.8 g/mol
InChI Key: UPJFIELFHOROKU-UHFFFAOYSA-N
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Description

"[1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol" is a complex organic compound known for its various applications in the fields of chemistry, biology, and medicine. The compound features a piperidine ring bonded to a methanol group, with additional chlorine, trifluoromethyl, and pyridine substitutions, making it a molecule of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol typically involves multi-step organic synthesis techniques. The process can start with the formation of the piperidine ring, followed by the selective chlorination and introduction of the pyridine and trifluoromethyl groups. The final step often involves the careful addition of the methanol group to complete the synthesis.

Industrial Production Methods

Industrial production methods of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and pH to maximize yield and purity. Catalysts and solvents are also selected to optimize the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methanol group, potentially forming an aldehyde or carboxylic acid.

  • Reduction: : Reduction reactions may occur at the pyridine ring or the chlorine substituent, leading to various reduced forms of the compound.

  • Substitution: : The chlorine atom is particularly reactive and can be substituted with other groups under the right conditions.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reducing Agents: : Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substituting Agents: : Including nucleophiles like amines or alcohols.

Major Products Formed from These Reactions

  • Oxidation Products: : Aldehydes or carboxylic acids.

  • Reduction Products: : Different reduced derivatives depending on the target functional groups.

  • Substitution Products: : New compounds with various functional group replacements.

Scientific Research Applications

Chemistry

In chemistry, [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol is used as a building block for more complex molecular structures, aiding in the synthesis of novel compounds.

Biology

In biological research, this compound can act as a probe or inhibitor in various biochemical assays, helping to elucidate biological pathways.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.

Industry

Industrial applications include its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and initiating downstream effects within biological pathways. This can lead to changes in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]ethanol: : Shares a similar structure but with an ethanol group instead of methanol.

  • [1-[4-Bromo-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol: : Similar but with a bromine substituent instead of chlorine.

Uniqueness

The unique combination of chlorine, trifluoromethyl, and methanol groups in [1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol gives it distinct chemical and biological properties, differentiating it from similar compounds and making it valuable for specific research applications.

Properties

IUPAC Name

[1-[4-chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N3O/c20-15-3-4-17(26-8-5-13(12-27)6-9-26)16(10-15)25-11-14-2-1-7-24-18(14)19(21,22)23/h1-4,7,10,13,25,27H,5-6,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFIELFHOROKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)NCC3=C(N=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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